molecular formula C13H15NO3S2 B2399856 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone CAS No. 2034301-53-4

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone

Cat. No.: B2399856
CAS No.: 2034301-53-4
M. Wt: 297.39
InChI Key: QLPOLUVYFHBVEN-UHFFFAOYSA-N
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Description

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone is a complex organic compound that has garnered attention in scientific research for its unique chemical properties and potential applications. Structurally, it contains a bicyclic framework with sulfur and nitrogen atoms, making it a highly intriguing molecule for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the bicyclic scaffold, followed by the introduction of the sulfoxide and methanone groups through nucleophilic substitution and oxidation reactions. Careful control of reaction conditions such as temperature, solvent, and pH is crucial to obtaining the desired product with high purity and yield.

Industrial Production Methods

While laboratory synthesis offers detailed insights into the reaction mechanisms, industrial production requires optimization for scale, cost, and efficiency. Techniques like continuous flow synthesis and the use of robust catalysts can facilitate large-scale production. Each step is designed to minimize waste and maximize the efficiency of the synthesis process, ensuring the compound can be produced at an industrial scale.

Chemical Reactions Analysis

Types of Reactions It Undergoes

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone undergoes several types of chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Often carried out using oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: : Can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: : Commonly involves reagents like alkyl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines. Substitution reactions can produce a variety of functionalized derivatives, expanding the utility of this compound in synthesis.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel catalysts.

Biology

Biologically, the compound's interactions with proteins and enzymes can provide insights into biochemical pathways and mechanisms, potentially leading to the discovery of new therapeutic targets.

Medicine

In medicine, researchers investigate its potential as a pharmacophore, a molecular framework that can interact with specific biological targets. Its ability to modulate enzyme activity makes it a candidate for drug development, particularly in the treatment of diseases involving enzymatic dysregulation.

Industry

Industrially, the compound finds use in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone exerts its effects involves interactions with various molecular targets, including enzymes and receptors. It can inhibit or activate these targets by forming stable complexes, altering their activity and influencing biochemical pathways. Understanding these interactions at the molecular level is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to similar compounds, (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone stands out due to its unique bicyclic structure and the presence of sulfur and nitrogen atoms. These features confer distinct reactivity and stability, differentiating it from other bicyclic and thiophene-containing compounds.

List of Similar Compounds

  • (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-4-one)

  • (4-(Methylthio)phenyl)methanone

  • 2,2'-Dithiobis(5-azabicyclo[2.2.1]heptane)

  • (2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

These similar compounds share structural elements but differ in their functional groups and overall reactivity, contributing to a diverse range of applications and research opportunities.

Properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-18-11-4-2-9(3-5-11)13(15)14-7-12-6-10(14)8-19(12,16)17/h2-5,10,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPOLUVYFHBVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CC3CC2CS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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